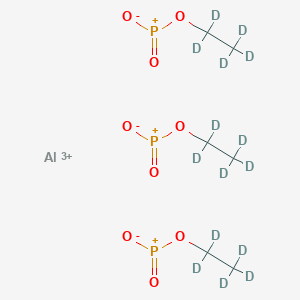
Fasn-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Fasn-IN-6 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic routes typically involve the use of various reagents and catalysts under controlled reaction conditions. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Fasn-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Fasn-IN-6 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study fatty acid biosynthesis and its inhibition.
Biology: this compound is employed in research to understand the role of fatty acid biosynthesis in cellular processes and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic applications in treating bacterial infections and diseases associated with fatty acid metabolism, such as cancer and metabolic disorders.
Mécanisme D'action
Fasn-IN-6 exerts its effects by inhibiting the enzyme fatty acid synthase, which is crucial for the de novo synthesis of fatty acids. This inhibition disrupts the production of palmitate, a key fatty acid involved in lipid metabolism and cellular signaling. The molecular targets of this compound include the active sites of fatty acid synthase, where it binds and prevents the enzyme from catalyzing the synthesis of fatty acids. This disruption leads to a decrease in lipid accumulation and affects various cellular pathways involved in metabolism and inflammation .
Comparaison Avec Des Composés Similaires
Fasn-IN-6 is unique compared to other fatty acid biosynthesis inhibitors due to its high potency and specificity. Similar compounds include:
Denifanstat (TVB-2640): Another fatty acid synthase inhibitor with applications in treating non-alcoholic steatohepatitis and certain cancers.
C75: A well-known fatty acid synthase inhibitor used in research to study metabolic diseases and cancer.
Orlistat: A lipase inhibitor that also affects fatty acid synthase, used primarily as an anti-obesity drug.
This compound stands out due to its specific antibacterial properties and its potential for use in a broader range of scientific research applications .
Propriétés
Formule moléculaire |
C24H16BrF4N3O2 |
|---|---|
Poids moléculaire |
534.3 g/mol |
Nom IUPAC |
4-[4-[[4-bromo-3-(trifluoromethyl)anilino]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C24H16BrF4N3O2/c25-21-9-6-18(11-20(21)24(27,28)29)30-12-16-13-32(19-7-4-14(5-8-19)23(33)34)31-22(16)15-2-1-3-17(26)10-15/h1-11,13,30H,12H2,(H,33,34) |
Clé InChI |
BBCNDXNURGQGSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=NN(C=C2CNC3=CC(=C(C=C3)Br)C(F)(F)F)C4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


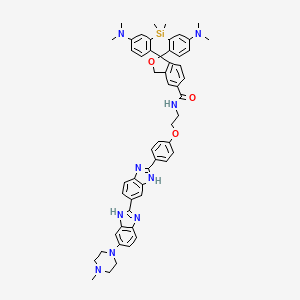
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B12381743.png)
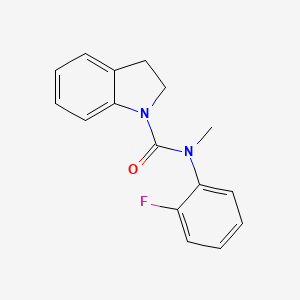
![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)

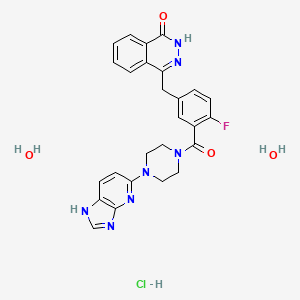

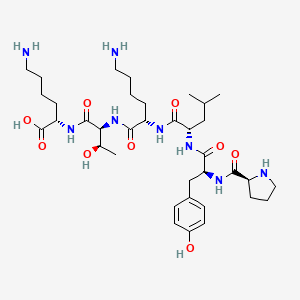
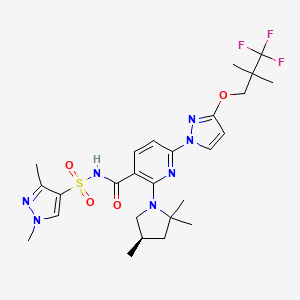
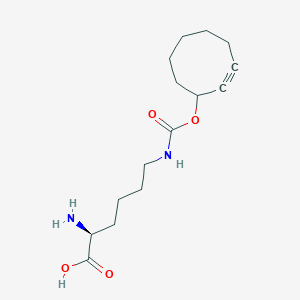
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)
